五氟-(碘甲基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

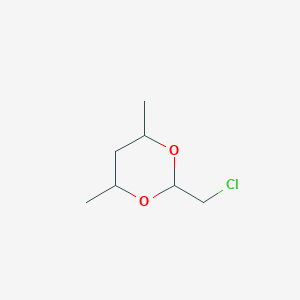

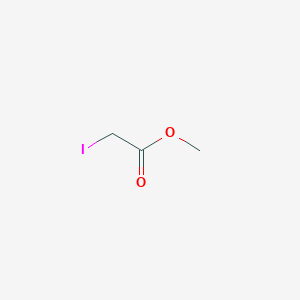

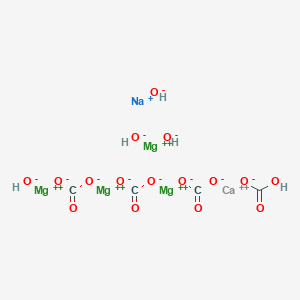

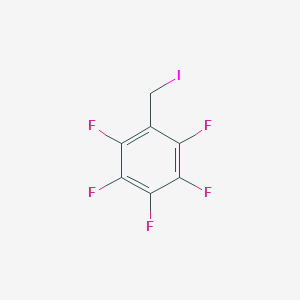

Pentafluoro-(iodomethyl)benzene is an organofluoride compound . It contains a total of 15 bonds, including 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring . The molecular formula is C7H2F5I .

Synthesis Analysis

The synthesis of pentafluoro-(iodomethyl)benzene involves complex chemical reactions. One method involves the defluorination of highly fluorinated cyclohexanes over hot nickel or iron . Another method involves dehydrofluorination of polyfluorinated cyclohexane using a hot aqueous solution of KOH .Molecular Structure Analysis

The molecular structure of Pentafluoro-(iodomethyl)benzene consists of 15 atoms, including 2 Hydrogen atoms, 7 Carbon atoms, 5 Fluorine atoms, and 1 Iodine atom . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Pentafluoro-(iodomethyl)benzene molecule .Chemical Reactions Analysis

The chemical reactions of Pentafluoro-(iodomethyl)benzene are complex and involve various processes. For instance, benzene, a component of Pentafluoro-(iodomethyl)benzene, undergoes various reactions such as bromination with Br2/FeBr3, alkylation with CH3Cl/AlCl3, and nitration with HNO3/H2SO4 .Physical And Chemical Properties Analysis

Pentafluoro-(iodomethyl)benzene shares some physical and chemical properties with benzene. Benzene is a cyclic hydrocarbon with a chemical formula C6H6, where each carbon atom is arranged in a six-membered ring and is bonded to only one hydrogen atom .科学研究应用

Fluorophore Development

Pentafluoro-(iodomethyl)benzene serves as a building block in the synthesis of single-benzene-based fluorophores (SBBFs). These fluorophores are crucial in fluorescence-based materials and techniques, which are widely used in analytical, imaging, and sensing applications across various research fields and industries .

Halogen Bonding Studies

This compound forms supramolecular complexes with aromatic electron donors through halogen bonding. This interaction is key to understanding the formation of discrete heterodimeric aggregates, which has implications in the design of new molecular assemblies .

Radical Ion Formation Research

Researchers have utilized Pentafluoro-(iodomethyl)benzene to study the formation of radical ions in aqueous solutions. This research is fundamental to the understanding of radical chemistry and its potential applications in various chemical processes .

Singlet Oxygen Lifetime Determination

The compound has been used as a solvent to determine singlet oxygen lifetimes from phosphorescence decays in halogen-substituted perfluorinated solvents. This application is significant in the field of photochemistry, where singlet oxygen plays a vital role .

Plasma Processing Industry

Pentafluoro-(iodomethyl)benzene has potential applications in the plasma processing industry. Its unique properties can be harnessed in the development of plasma etching processes, which are essential for the fabrication of microelectronic devices .

Catalyst Preparation

The compound is also involved in the preparation of catalysts. Its reactivity and structural features make it a valuable reagent in catalysis research, contributing to the synthesis of more efficient and selective catalysts .

安全和危害

未来方向

The future directions of Pentafluoro-(iodomethyl)benzene research could involve the development of wearable passive samplers for assessing environmental exposure to organic chemicals . This could provide a basis for improved prevention and control of the harm from benzene exposure to the occupational population .

属性

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(iodomethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5I/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKQNUNUFNYQFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376680 |

Source

|

| Record name | Pentafluoro-(iodomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentafluoro-(iodomethyl)benzene | |

CAS RN |

111196-50-0 |

Source

|

| Record name | Pentafluoro-(iodomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。